N-(2-chloropyridin-3-yl)-5-(dimethylsulfamoyl)-2-fluorobenzamide
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Overview
Description
N-(2-chloropyridin-3-yl)-5-(dimethylsulfamoyl)-2-fluorobenzamide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with a pyridine ring, a benzamide moiety, and a dimethylsulfamoyl group, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloropyridin-3-yl)-5-(dimethylsulfamoyl)-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the pyridine and benzamide intermediates. One common route includes the following steps:
Preparation of 2-chloropyridine-3-amine: This can be achieved through the chlorination of pyridine, followed by amination.
Formation of 5-(dimethylsulfamoyl)-2-fluorobenzoic acid: This involves the sulfonation of 2-fluorobenzoic acid with dimethylsulfamoyl chloride.
Coupling Reaction: The final step involves coupling the 2-chloropyridine-3-amine with 5-(dimethylsulfamoyl)-2-fluorobenzoic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloropyridin-3-yl)-5-(dimethylsulfamoyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N-(2-chloropyridin-3-yl)-5-(dimethylsulfamoyl)-2-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of N-(2-chloropyridin-3-yl)-5-(dimethylsulfamoyl)-2-fluorobenzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(2-chloropyridin-3-yl)-5-(dimethylsulfamoyl)-2-fluorobenzamide stands out due to its unique combination of a pyridine ring, a benzamide moiety, and a dimethylsulfamoyl group
Properties
IUPAC Name |
N-(2-chloropyridin-3-yl)-5-(dimethylsulfamoyl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O3S/c1-19(2)23(21,22)9-5-6-11(16)10(8-9)14(20)18-12-4-3-7-17-13(12)15/h3-8H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYYEPAPBXLVES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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